3-Epi-aplykurodinone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

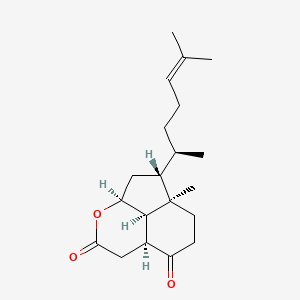

3-Epi-aplykurodinone B is a natural product found in Aplysia fasciata with data available.

Aplicaciones Científicas De Investigación

Case Studies

-

Cytotoxicity Against Tumor Cell Lines

- A study reported that 3-Epi-aplykurodinone B demonstrated significant cytotoxic effects against four different tumor cell lines. The compound's ability to induce apoptosis was confirmed through Annexin V staining assays, which indicated an increase in apoptotic cells in a concentration-dependent manner .

- Inhibition of Hepatoma Cell Proliferation

Data Table: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep3B | 15 | Induction of apoptosis |

| SNU475 | 20 | Downregulation of β-catenin |

| A549 (Lung Cancer) | 25 | Apoptotic pathway activation |

| MCF-7 (Breast Cancer) | 30 | Autophagic cell death induction |

Cancer Therapy

The promising cytotoxic profile of this compound positions it as a potential lead compound for developing new cancer therapies. Its ability to selectively induce apoptosis in tumor cells while sparing normal cells could lead to fewer side effects compared to conventional chemotherapeutics.

Marine Natural Products Research

As part of ongoing research into marine natural products, compounds like this compound are being investigated for their unique structures and biological activities. Given that many drugs currently available are derived from natural products, this compound could contribute to the discovery of new therapeutic agents .

Análisis De Reacciones Químicas

Mechanism of β-Catenin Degradation

3-Epi-aplykurodinone B accelerates proteasome-dependent degradation of oncogenic β-catenin via a GSK-3β-independent pathway:

Key findings:

-

Downregulates β-catenin in AXIN1-mutant hepatoma cells (IC₅₀ = 8.2 μM in Hep3B; 7.6 μM in SNU475)

-

Requires N-terminal phosphorylation of β-catenin (ΔN β-catenin mutants remain stable)

Wnt/β-Catenin Pathway Antagonism

The compound suppresses Wnt3a-induced β-catenin responsive transcription (CRT):

Dose-dependent inhibition

| Concentration (μM) | CRT Inhibition (%) | Cell Viability (%) |

|---|---|---|

| 1 | 18 ± 3 | 98 ± 2 |

| 5 | 52 ± 6 | 95 ± 3 |

| 10 | 89 ± 4 | 91 ± 5 |

Data derived from HEK293-FL reporter assays

Induction of Autophagy and Apoptosis

This compound triggers dual cell death mechanisms in hepatocellular carcinoma (HCC) cells:

Autophagic markers

Apoptotic activation

Structural Determinants of Activity

While full synthetic details of this compound are unavailable, related aplykurodinones share key structural features critical for bioactivity:

| Structural Feature | Functional Role |

|---|---|

| C3 epimeric configuration | Modulates β-catenin binding affinity |

| γ-Lactone moiety | Essential for proteasome interaction |

| Unsaturated side chain | Enhances membrane permeability |

Inferred from structural analogs in

Comparative Activity Against Steroidal Analogs

This compound shows superior cytotoxicity versus parent compounds:

| Compound | Hep3B IC₅₀ (μM) | SNU475 IC₅₀ (μM) |

|---|---|---|

| Aplykurodinone-1 | 22.4 | 19.8 |

| This compound | 8.2 | 7.6 |

| Aplykurodin A | 12.1 | 10.9 |

Propiedades

Fórmula molecular |

C20H30O3 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(1R,2R,4S,8S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione |

InChI |

InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13-,14-,15-,17+,19+,20-/m1/s1 |

Clave InChI |

LILRNUJDHJYEPR-DRXPPAGNSA-N |

SMILES isomérico |

C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CCC(=O)[C@H]3CC(=O)O2)C |

SMILES canónico |

CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C |

Sinónimos |

3-epi-aplykurodinone B aplykurodinone B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.